(4-Butylphenyl)arsonic acid

Description

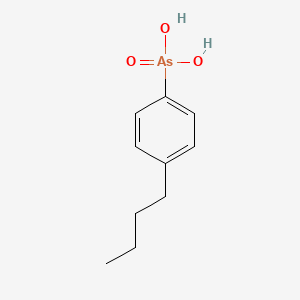

(4-Butylphenyl)arsonic acid is an organoarsenic compound characterized by a phenyl ring substituted with a butyl group (-C₄H₉) at the para position and an arsonic acid (-AsO₃H₂) functional group. The butyl substituent enhances lipophilicity, which may influence biological activity or mesophase behavior in materials .

Properties

CAS No. |

67692-29-9 |

|---|---|

Molecular Formula |

C10H15AsO3 |

Molecular Weight |

258.15 g/mol |

IUPAC Name |

(4-butylphenyl)arsonic acid |

InChI |

InChI=1S/C10H15AsO3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h5-8H,2-4H2,1H3,(H2,12,13,14) |

InChI Key |

WRBMTRLHLAIOMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)[As](=O)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4-Butylphenyl)arsonic acid typically involves the Béchamp reaction, which is an electrophilic aromatic substitution reaction. In this process, aniline reacts with arsenic acid to form arsonic acids . The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{H}_3\text{AsO}_4 \rightarrow \text{H}_2\text{O}_3\text{AsC}_6\text{H}_4\text{NH}_2 + \text{H}_2\text{O} ] For industrial production, the Bart reaction is also employed, which involves the interaction of a diazonium salt with an inorganic arsenic compound . These methods ensure the efficient production of arsonic acids with high yields.

Chemical Reactions Analysis

(4-Butylphenyl)arsonic acid undergoes various chemical reactions, including:

Oxidation: When exposed to air, especially in the presence of moisture, it can form arsenic(V) oxide.

Reduction: It can be reduced to form arsenic(III) compounds under specific conditions.

Substitution: The arsonic acid group can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen sulfide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Butylphenyl)arsonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Butylphenyl)arsonic acid involves its interaction with biological molecules, leading to the disruption of cellular processes. It can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity . The molecular targets include enzymes involved in cellular respiration and DNA synthesis, which are critical for cell survival .

Comparison with Similar Compounds

Fluorinated Arylarsonic Acids

Compounds such as (4-fluorophenyl)arsonic acid , (4-trifluoromethylphenyl)arsonic acid , and (4-trifluoromethoxyphenyl)arsonic acid share the arylarsonic acid core but differ in substituent electronegativity and steric effects (Table 1). Fluorine and trifluoromethyl groups increase electron-withdrawing effects, reducing electron density on the aromatic ring and altering acidity. For example:

Table 1: Comparison of Arylarsonic Acid Derivatives

Other Organic Arsenic Compounds

- Arsanilic Acid [(4-Aminophenyl)arsonic acid]: Features an amino group (-NH₂) instead of butyl. The amino group increases water solubility and enables hydrogen bonding, making it a veterinary antibiotic .

- 3,4-Dihydroxyphenylarsonic Acid : Contains two hydroxyl groups, enhancing reducing properties and solubility in water. It reacts readily with silver nitrate, unlike this compound .

Key Differences :

- Lipophilicity : The butyl group in this compound increases hydrophobicity compared to hydrophilic arsanilic acid or dihydroxy derivatives.

- Reactivity : Electron-donating substituents (e.g., -NH₂, -OH) enhance redox activity, while alkyl/fluoro groups modulate electronic effects for materials applications .

Thiazolidinone Derivatives with 4-Butylphenyl Groups

These derivatives exhibit non-mutagenic properties up to 1 mM/plate in bacterial assays, suggesting low acute toxicity . This highlights the substituent’s role in balancing bioactivity and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.